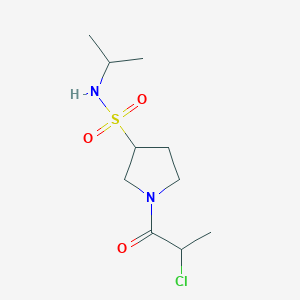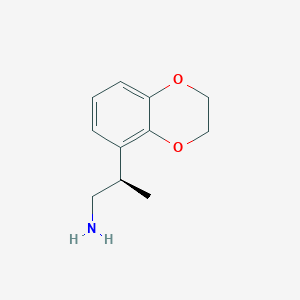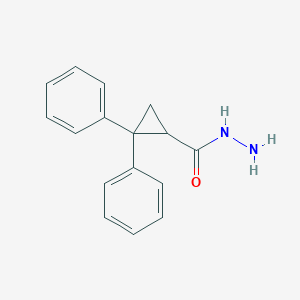
4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase, which makes it useful in cancer research and other related studies.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves the inhibition of protein kinase. This compound binds to the ATP-binding site of protein kinase and prevents its activity. Protein kinase is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase activity can lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a potent inhibitory effect on cancer cell growth. It has also been shown to inhibit the activity of beta-amyloid, a protein associated with Alzheimer's disease. Further studies are needed to determine the full range of biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is its potent inhibitory effect on protein kinase. This makes it useful in cancer research and other related studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine. One direction is to study its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound. Overall, the study of this compound has the potential to lead to significant advances in the field of medicine and scientific research.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves several steps. The first step is the preparation of 4-cyclopropyl-5-fluoro-2-methylpyrimidine-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then treated with 4,4-difluoropiperidine to obtain the desired product. The yield of this synthesis method is around 50%, and the purity of the product is typically above 95%.
Applications De Recherche Scientifique
4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research. It has been extensively studied for its potential as a cancer treatment drug. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
4-cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c13-9-10(8-1-2-8)16-7-17-11(9)18-5-3-12(14,15)4-6-18/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMHQATYJHWYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCC(CC3)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)



![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)




